D-fructose-1,6-diphosphate is a sugar phosphate, specifically a phosphorylated form of fructose. [] It plays a crucial role as an intermediate in various metabolic pathways, including glycolysis. [] It exists in an equilibrium mixture of two anomeric forms: α-D-fructose-1,6-diphosphate and β-D-fructose-1,6-diphosphate. These anomeric forms interconvert spontaneously through an open-chain tautomer. [] D-fructose-1,6-diphosphate is found naturally in various organisms, including bacteria and mammals.
Synthesis Analysis
Enzymatic Synthesis: This method utilizes multienzyme systems to produce D-fructose-1,6-diphosphate. While the specific enzymes and conditions may vary, this approach offers a controlled and efficient synthesis route. []
Chemical Synthesis: While less common, chemical synthesis methods involving the phosphorylation of fructose have also been explored for D-fructose-1,6-diphosphate production. []
Extraction from Biological Sources: D-fructose-1,6-diphosphate can be extracted and purified from biological sources, such as baker's yeast, which are known to accumulate the compound. []
Molecular Structure Analysis
Hydrolysis: It can undergo hydrolysis, catalyzed by the enzyme fructose-1,6-bisphosphatase, to yield fructose-6-phosphate and inorganic phosphate. This reaction is crucial for regulating gluconeogenesis. []
Aldol Cleavage: Aldolase enzymes can catalyze the cleavage of D-fructose-1,6-diphosphate into dihydroxyacetone phosphate and D-glyceraldehyde 3-phosphate, key intermediates in glycolysis and gluconeogenesis. [, ]
Phosphorylation: D-fructose-1,6-diphosphate can act as a phosphate donor in certain enzymatic reactions, transferring a phosphate group to other molecules. []
Mechanism of Action
Allosteric Regulation: D-fructose-1,6-diphosphate acts as an allosteric activator of several enzymes, including pyruvate kinase, a crucial regulatory enzyme in glycolysis. [] This activation modulates the rate of glycolysis and influences cellular energy metabolism.
Metabolic Intermediate: As a key intermediate in glycolysis and gluconeogenesis, D-fructose-1,6-diphosphate directly participates in the breakdown and synthesis of glucose, influencing energy production and utilization within cells. []
Phosphate Donor: Its ability to act as a phosphate donor in specific enzymatic reactions further underscores its role in regulating cellular processes requiring phosphate transfer. []
Physical and Chemical Properties Analysis
D-fructose-1,6-diphosphate is a white crystalline powder that is highly soluble in water, forming clear solutions. [] It is relatively stable under physiological conditions but can undergo hydrolysis or degradation under extreme pH or temperature conditions. Its chemical structure, with multiple hydroxyl and phosphate groups, contributes to its high water solubility.
Applications
Metabolic Studies: It is widely used as a tool to investigate glycolysis, gluconeogenesis, and other metabolic pathways. [, ] Researchers utilize D-fructose-1,6-diphosphate to study enzyme kinetics, metabolic flux analysis, and the regulation of these essential pathways.
Enzyme Assays: D-fructose-1,6-diphosphate serves as a substrate for various enzyme assays, enabling researchers to measure the activity of enzymes involved in glycolysis and related pathways. [, ]
Cell Culture Studies: It is often added to cell culture media to supplement energy sources and support cell growth, particularly for cells with high energy demands. []
Related Compounds
D-fructose-6-phosphate (F-6-P)
Compound Description: D-fructose-6-phosphate (F-6-P) is a key intermediate in glycolysis and gluconeogenesis. It serves as both the substrate for phosphofructokinase-1 (PFK-1) in glycolysis, converting it to D-fructose-1,6-diphosphate, and the product of D-fructose-1,6-diphosphatase (FDPase) in gluconeogenesis, which dephosphorylates FDP back to F-6-P. []
Relevance: F-6-P is directly upstream of D-fructose-1,6-diphosphate in the glycolytic pathway and is interconverted with FDP by the opposing actions of PFK-1 and FDPase. This makes it a crucial regulator of glycolysis and gluconeogenesis. []
D-glucose-6-phosphate (G-6-P)
Compound Description: D-glucose-6-phosphate (G-6-P) is another central metabolite in carbohydrate metabolism. It is formed from glucose by hexokinase in the first step of glycolysis. G-6-P can also enter the pentose phosphate pathway, producing NADPH and precursors for nucleotide biosynthesis. []
Relevance: G-6-P can be converted to D-fructose-6-phosphate by phosphoglucose isomerase, feeding into the pathway leading to D-fructose-1,6-diphosphate. This links G-6-P metabolism with glycolysis and energy production. []
6-Phosphogluconate
Compound Description: 6-Phosphogluconate is an intermediate in the oxidative phase of the pentose phosphate pathway. It is formed by the dehydrogenation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase. []
Relevance: While not directly involved in the same reactions as D-fructose-1,6-diphosphate, 6-phosphogluconate highlights the interconnection of metabolic pathways. Both are key players in carbohydrate metabolism, albeit in different branches. []
Dihydroxyacetone Phosphate (DHAP)
Compound Description: Dihydroxyacetone phosphate (DHAP) is a triose phosphate isomer of glyceraldehyde 3-phosphate, another key intermediate in glycolysis. These two interconvert readily via triosephosphate isomerase. DHAP is also a substrate for aldolase, the enzyme responsible for cleaving D-fructose-1,6-diphosphate into DHAP and glyceraldehyde 3-phosphate. []
Relevance: DHAP is both a product of and a substrate for aldolase, directly linking it to D-fructose-1,6-diphosphate in glycolysis. This emphasizes the reversible nature of the aldolase reaction and the dynamic interplay of these metabolites in regulating glycolytic flux. []
Glyceraldehyde 3-Phosphate (G3P)
Compound Description: Glyceraldehyde 3-phosphate (G3P) is the other triose phosphate produced by the aldolase-catalyzed cleavage of D-fructose-1,6-diphosphate. It is the direct precursor to 1,3-bisphosphoglycerate in glycolysis, where ATP is generated via substrate-level phosphorylation. []
Relevance: Like DHAP, G3P's direct involvement in the aldolase reaction with D-fructose-1,6-diphosphate highlights its critical role in glycolysis and energy production. []
D-ribulose-5-phosphate
Compound Description: D-ribulose-5-phosphate is a key intermediate in the non-oxidative phase of the pentose phosphate pathway. It can be interconverted with ribose-5-phosphate, a precursor for nucleotide biosynthesis. []
Relevance: Similar to 6-phosphogluconate, D-ribulose-5-phosphate highlights the interconnected nature of carbohydrate metabolism and its connection to D-fructose-1,6-diphosphate through shared pathways. []
Phosphoenolpyruvate (PEP)
Compound Description: Phosphoenolpyruvate (PEP) is a high-energy intermediate involved in both glycolysis and gluconeogenesis. It is the substrate for pyruvate kinase in glycolysis, yielding pyruvate and ATP. []
Relevance: While not directly interacting with D-fructose-1,6-diphosphate, PEP plays a regulatory role by allosterically inhibiting S. cervi PFK, the enzyme responsible for converting F-6-P to FDP. This demonstrates the complex feedback mechanisms controlling glycolytic flux. []
Pyruvate
Compound Description: Pyruvate is a central metabolite at the junction of multiple metabolic pathways. It is the end product of glycolysis and can be further oxidized in the mitochondria via the citric acid cycle or converted to lactate under anaerobic conditions. []
Relevance: While not directly involved in the same reactions as D-fructose-1,6-diphosphate, pyruvate's position as the end product of glycolysis connects it to the metabolic fate of FDP. []
Sodium Glycerophosphate
Compound Description: Sodium glycerophosphate is a phosphate source used in the preparation of total parenteral nutrition (TPN) solutions. It is an alternative to D-fructose-1,6-diphosphate, especially when there are supply shortages. []
Relevance: Sodium glycerophosphate serves as a functional substitute for D-fructose-1,6-diphosphate in specific clinical settings, providing phosphate for parenteral nutrition. This highlights the importance of understanding phosphate sources and their compatibility with TPN formulations. []
D-tagatose-1,6-diphosphate
Compound Description: D-tagatose-1,6-diphosphate is a ketohexose diphosphate similar in structure to D-fructose-1,6-diphosphate. It is a substrate for D-tagatose-1,6-diphosphate aldolase, an enzyme involved in sugar metabolism. []
Relevance: The structural similarity and shared enzymatic context with D-fructose-1,6-diphosphate underline the diversity of sugar phosphates involved in various metabolic pathways. []
L-rhamnulose-1-phosphate
Compound Description: L-rhamnulose-1-phosphate is another sugar phosphate similar to D-fructose-1,6-diphosphate. It is a substrate for L-rhamnulose-1-phosphate aldolase, an enzyme involved in the breakdown of rhamnose. []
Relevance: Similar to D-tagatose-1,6-diphosphate, the structural and functional analogy between L-rhamnulose-1-phosphate and D-fructose-1,6-diphosphate highlights the conserved catalytic mechanisms employed by different aldolases on various sugar phosphates. []
4-Hydroxy-5-methyl-3[2H]-furanone (HMF)
Compound Description: 4-Hydroxy-5-methyl-3[2H]-furanone (HMF), also known as norfuraneol, is a flavor compound found in various foods and beverages. It contributes to the caramel-like aroma and flavor. [, ]
Relevance: While not directly participating in the same metabolic pathways, HMF is produced as a secondary metabolite during D-fructose-1,6-diphosphate metabolism by Zygosaccharomyces rouxii. This link highlights the role of FDP in flavor compound generation in specific organisms. [, ]
Furaneol
Compound Description: Furaneol, a derivative of HMF, is another important flavor compound contributing to the caramel-like aroma and taste in various foods, including Msalais wine. []
Relevance: Like HMF, furaneol is produced during D-fructose-1,6-diphosphate metabolism, specifically by the yeast Zygosaccharomyces rouxii. The formation of furaneol from FDP highlights the diverse metabolic capabilities of different organisms and their role in generating flavor compounds. []
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